(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
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Overview
Description
(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound with a unique structure that combines elements of pyridine, triazole, and naphthyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazolo-naphthyridine core. The ethoxypyridine moiety is then introduced through a substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypyridine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique mechanism of action can be leveraged.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(5aS,9aR)-1-(6-ethoxypyridin-2-yl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C16H21N5O/c1-2-22-15-5-3-4-12(18-15)16-20-19-14-7-6-11-10-17-9-8-13(11)21(14)16/h3-5,11,13,17H,2,6-10H2,1H3/t11-,13+/m0/s1 |
InChI Key |
BHEPDLWUCSGCMR-WCQYABFASA-N |
Isomeric SMILES |
CCOC1=CC=CC(=N1)C2=NN=C3N2[C@@H]4CCNC[C@@H]4CC3 |
Canonical SMILES |
CCOC1=CC=CC(=N1)C2=NN=C3N2C4CCNCC4CC3 |
Origin of Product |
United States |
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